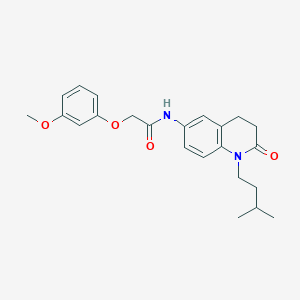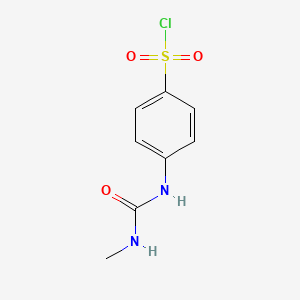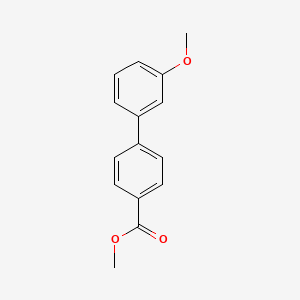
Benzoate de méthyle 4-(3-méthoxyphényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-methoxyphenyl)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It is an ester with the chemical formula C6H5COOCH3, sometimes abbreviated as PhCO2Me, where Ph and Me are phenyl and methyl, respectively . Its structure is C6H5−C (=O)−O−CH3 .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-methoxyphenyl)benzoate” can be analyzed using various spectroscopic techniques. The molecular formula is CHO with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis
“Methyl 4-(3-methoxyphenyl)benzoate” can undergo various chemical reactions. For instance, it can be used to produce triphenylmethanol via a Grignard reaction with phenylmagnesium bromide . The Grignard reaction is a very important reaction in chemistry because it facilitates the formation of new carbon-carbon bonds .Physical And Chemical Properties Analysis
“Methyl 4-(3-methoxyphenyl)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a flash point of 77 °C / 170.6 °F .Applications De Recherche Scientifique
Réactif standard dans les réactions de dérivatisation
“Benzoate de méthyle 4-(3-méthoxyphényl)” a été utilisé comme réactif standard dans les réactions de dérivatisation pour les halogénures d'aryle avec l'acide phénylboronique (PBA). L'intensité de fluorescence de ce composé est associée aux caractéristiques de fluorescence des produits de cette réaction .
Composé photoactif
Ce composé a été synthétisé et caractérisé comme un composé photoactif. Bien que la molécule soit photoactive en solution, le réseau compact semble inhiber la réorganisation structurale photo-induite à l'état cristallin .
Synthèse de biphényles fluorés
“3'-Méthoxy-[1,1'-biphényl]-4-carboxylate de méthyle” a été utilisé dans la synthèse de biphényles fluorés. Ce processus implique la réaction d'un halogénure d'aryle avec divers acides boroniques fluorés en présence d'un complexe de catalyseur de palladium .
Applications biologiques et médicales
Les structures de biphényle, telles que “3'-Méthoxy-[1,1'-biphényl]-4-carboxylate de méthyle”, présentent une large gamme d'applications biologiques et médicales. Elles ont été utilisées dans la synthèse de composés ayant des activités pharmacologiques .
Blocs de construction pour les cristaux liquides de base
Les dérivés du biphényle, y compris “3'-Méthoxy-[1,1'-biphényl]-4-carboxylate de méthyle”, sont des intermédiaires importants en chimie organique. Ils sont utilisés comme blocs de construction pour les cristaux liquides de base .
Couches fluorescentes dans les diodes électroluminescentes organiques (OLED)
“3'-Méthoxy-[1,1'-biphényl]-4-carboxylate de méthyle” et d'autres dérivés du biphényle sont utilisés pour produire des couches fluorescentes dans les diodes électroluminescentes organiques (OLED) .
Safety and Hazards
“Methyl 4-(3-methoxyphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and harmful if swallowed . It is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .
Orientations Futures
The future directions for “Methyl 4-(3-methoxyphenyl)benzoate” could involve further exploration of its potential bioactive properties. For instance, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Mécanisme D'action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .
Pharmacokinetics
MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Action Environment
The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .
Propriétés
IUPAC Name |
methyl 4-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLRMRHLVBIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)
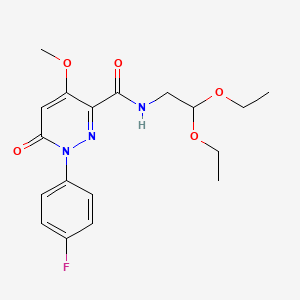
![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)
![3-[(3,5-Dimethylpiperidyl)carbonyl]-6-nitrochromen-2-one](/img/structure/B2473163.png)
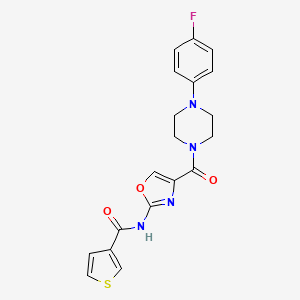
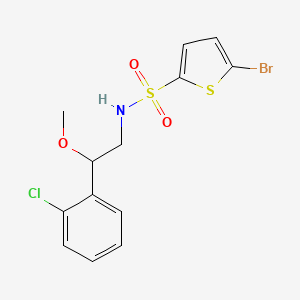
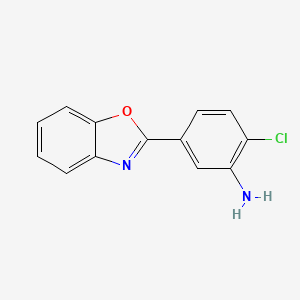
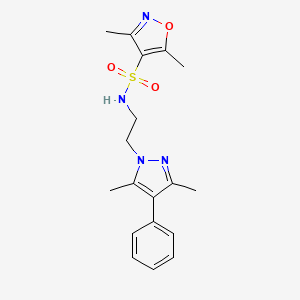

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)
